molecular formula C27H26N4O3S B2794746 N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115403-43-4

N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2794746
CAS RN: 1115403-43-4
M. Wt: 486.59
InChI Key: VURGYUABMNQICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects on Cancer Cells

Research has highlighted the synthesis and antiproliferative activities of N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide derivatives, showing promising activities against melanoma and hematopoietic cell lines. Some derivatives demonstrated competitive activities to sorafenib, a reference standard, and were identified as potent and selective inhibitors of Raf kinases and mild inhibitors of PI3Kα, suggesting potential therapeutic applications in cancer treatment Hyangmi Kim et al., 2011.

Antibacterial and Anticancer Properties

Another study synthesized p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes, which showed significant antibacterial activity against Gram-negative and Gram-positive bacteria. These complexes were also evaluated for their cytotoxicity against cancer cell lines, demonstrating potential for both antimicrobial and anticancer applications S. Patil et al., 2010.

Antiviral Activities

Further research explored the synthesis of new derivatives with antiviral activities, particularly focusing on the inhibition of HIV replication in MT-4 cells. This study provides insights into developing new therapeutic agents targeting viral infections N. Al-Masoudi et al., 2007.

Antimicrobial and Antioxidant Activities

An endophytic Streptomyces sp. YIM 67086 was found to produce a new benzamide and other compounds with notable antimicrobial and antioxidant activities. This discovery adds to the understanding of natural products' potential in developing new antimicrobial and antioxidant agents Xue-Qiong Yang et al., 2015.

Synthesis and Antimicrobial Activities

Another study focused on the synthesis of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to determine their antibacterial and antifungal activities. Several derivatives displayed potent antimicrobial activities, highlighting the potential for developing new therapeutic agents H. Raju et al., 2010.

properties

IUPAC Name

N-benzyl-3-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-34-24-12-10-21(11-13-24)17-29-25(32)19-35-27-28-14-15-31(27)23-9-5-8-22(16-23)26(33)30-18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGYUABMNQICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(2-((2-((4-methoxybenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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